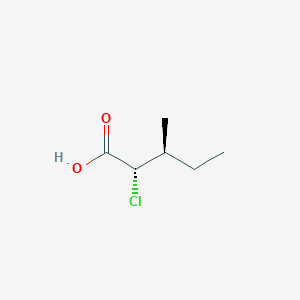

(2S,3S)-2-Chloro-3-methylvaleric Acid

Description

Contextualizing (2S,3S)-2-Chloro-3-methylvaleric Acid within Chiral Organic Chemistry

This compound is a prime example of a chiral molecule, a class of compounds central to modern organic chemistry. libretexts.org Chirality, also known as "handedness," refers to a geometric property of some molecules that makes them non-superimposable on their mirror images. wisdomlib.org These non-superimposable mirror images are called enantiomers.

The designation "(2S,3S)" in its name is a formal nomenclature under the Cahn-Ingold-Prelog (CIP) system, which precisely describes the spatial arrangement of atoms around the molecule's two chiral centers. A chiral center is a carbon atom bonded to four different groups. The "S" configuration (from the Latin sinister for left) indicates a specific counter-clockwise arrangement of these groups. The presence of two defined stereocenters in this molecule makes it a valuable intermediate for chemists aiming to synthesize complex target molecules with high stereochemical purity. wisdomlib.org

The use of such chiral building blocks is a fundamental strategy in asymmetric synthesis. nih.gov This approach allows for the creation of a single desired enantiomer of a target molecule, avoiding the formation of a racemic mixture (a 50:50 mix of both enantiomers). This is critical because different enantiomers of a molecule can have vastly different biological activities. nih.govnih.gov

Significance of Stereochemistry in the Synthesis and Application of Organic Compounds

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in chemistry, particularly in the pharmaceutical and biological sciences. allen.innumberanalytics.com The spatial arrangement of atoms dictates a molecule's shape, which in turn governs its physical, chemical, and biological properties. numberanalytics.commhmedical.com

The interaction between a drug molecule and its biological target (such as an enzyme or receptor) is highly dependent on a precise three-dimensional fit, often likened to a key fitting into a lock. numberanalytics.com Because biological systems are themselves chiral—composed of L-amino acids and D-sugars—they often interact differently with the different enantiomers of a chiral drug. allen.in One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some historical cases, even harmful. allen.in

Therefore, the ability to synthesize stereochemically pure compounds is not merely an academic challenge but a critical requirement for the development of effective and safe medicines. nih.govnih.gov The use of chiral intermediates like this compound provides a reliable method for introducing specific stereocenters into a target molecule, ensuring that the final product has the correct three-dimensional structure required for its intended biological function. buchler-gmbh.com This targeted approach is more efficient and predictable than methods that require the separation of enantiomers from a racemic mixture later in the synthesis.

Properties of this compound

| Property | Value |

| IUPAC Name | (2S,3S)-2-Chloro-3-methylpentanoic acid |

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.60 g/mol |

| CAS Number | 32653-34-2 |

| Appearance | Colorless to Almost Colorless Liquid |

| Boiling Point | 125 °C at 15 mmHg |

This data is compiled from publicly available chemical databases. nih.govchemicalbook.comfishersci.catcichemicals.com

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-chloro-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYSXXQDOZTXAE-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453336 | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32653-34-2 | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s,3s 2 Chloro 3 Methylvaleric Acid

Stereoselective Synthesis Approaches to (2S,3S)-2-Chloro-3-methylvaleric Acid

Stereoselective synthesis is crucial for producing enantiomerically pure this compound, as its biological and chemical properties are intrinsically linked to its specific three-dimensional structure. The most established methods leverage the existing chirality of natural amino acids.

The use of chiral precursors from the "chiral pool" is a cornerstone of asymmetric synthesis. L-isoleucine, with the correct (2S,3S) stereochemistry, serves as an ideal starting material for the synthesis of the target chloroacid. nih.govrsc.orgsigmaaldrich.com This strategy obviates the need for complex asymmetric induction steps, as the stereocenters are already established.

A widely utilized method for converting α-amino acids into α-chloro acids is through a diazotization reaction. organic-chemistry.org This process involves treating the primary amine of the amino acid with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. nih.gov In the case of L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), this reaction transforms the C-2 amino group into a diazonium salt intermediate. nih.gov

Achieving high enantiomeric purity in the synthesis of this compound via diazotization is highly dependent on the reaction conditions. Even though the mechanism favors retention, competing reaction pathways, such as those involving carbocation intermediates, can lead to racemization and diminish the enantiomeric excess (e.e.). Research has focused on optimizing parameters to suppress these side reactions.

Key factors that influence enantiomeric purity include the concentration of the acid, the choice of solvent, and the temperature. For the diazotization of α-amino acids, conducting the reaction in a concentrated solution of hydrochloric acid is particularly effective. The high concentration of chloride ions ensures that the nucleophilic substitution of the diazonium group is rapid and efficient, minimizing the lifetime of any potential carbocationic intermediates that could lead to racemization.

| Parameter | Condition | Effect on Enantiomeric Purity | Rationale |

|---|---|---|---|

| Acid Concentration | High (e.g., 5N HCl) | Increases e.e. | High [Cl⁻] concentration favors direct Sₙ2-like substitution with retention, outcompeting racemizing carbocation pathways. nih.gov |

| Temperature | Low (e.g., 0 °C) | Increases e.e. | Reduces the rate of side reactions and decomposition of the unstable diazonium salt intermediate. |

| Reactant Dilution | Higher Dilution | Recommended for substrates with large alkyl side chains | Can improve reaction homogeneity and control heat evolution, preventing localized side reactions. |

The synthesis of this compound requires control of two adjacent stereocenters. Since the starting material, L-isoleucine, already possesses the desired (2S,3S) configuration, the primary challenge is to replace the C-2 amino group without altering the stereochemistry at either the C-2 or the C-3 position.

The diazotization reaction, when optimized for high enantiomeric purity, effectively preserves the configuration at C-2. The stereocenter at C-3, being part of the stable alkyl side chain, is not involved in the reaction and remains unchanged throughout the transformation. Therefore, the high diastereomeric excess of the product is directly correlated to the enantioselectivity of the C-2 chlorination and the diastereomeric purity of the starting L-isoleucine.

Published data from diazotization reactions of L-isoleucine demonstrate excellent control over diastereomeric purity, with the desired (2S,3S) isomer being the major product. The minor diastereomeric impurities typically arise from slight inversion at the C-2 center during the reaction or from the presence of other isoleucine diastereomers (like L-alloisoleucine) in the starting material.

| Diastereomer | Configuration | Typical Percentage | Origin |

|---|---|---|---|

| This compound | syn (desired) | >98% | Retention of configuration from (2S,3S)-L-Isoleucine. |

| (2R,3S)-2-Chloro-3-methylvaleric Acid | anti | <1% | Minor inversion of configuration at C-2. |

| (2S,3R)-2-Chloro-3-methylvaleric Acid | anti | <0.5% | Typically from (2S,3R)-L-alloisoleucine impurity in starting material. |

Conversion of Chiral Amino Acid Precursors to this compound

Novel Synthetic Pathways for this compound and its Analogues

While the conversion of L-isoleucine remains a robust and primary method, the exploration of novel synthetic routes, particularly those employing biocatalysis, is an active area of research. These methods offer the potential for more sustainable and efficient processes.

Biocatalysis has emerged as a powerful tool in chemical synthesis due to the high selectivity (chemo-, regio-, and enantio-) of enzymes, which operate under mild conditions. nih.govresearchgate.net For the synthesis of chiral haloacids, several enzymatic strategies are being explored.

One potential route is the kinetic resolution of a racemic mixture of 2-chloro-3-methylvaleric acid. manchester.ac.uk In this approach, an enzyme, such as a lipase (B570770) or an esterase, selectively catalyzes a reaction (e.g., esterification) on one of the enantiomers, allowing the two to be separated. manchester.ac.ukmdpi.com For example, lipases have been shown to be effective in the resolution of various α-haloacids by selectively esterifying the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted acid. manchester.ac.uk

Another avenue of exploration is the use of dehalogenase enzymes. While often used for dehalogenation, certain dehalogenases could potentially be engineered to catalyze the reverse reaction—the asymmetric addition of a halide to a suitable precursor, such as an α,β-unsaturated carboxylic acid. Furthermore, the enzymatic reduction of α-keto acids is a well-established method for producing chiral α-hydroxy acids and amino acids. nih.gov Research into modifying these enzyme systems, such as those involving amino acid dehydrogenases or lactate (B86563) dehydrogenases, could lead to novel pathways for producing chiral α-haloacids directly from keto-acid precursors. nih.govresearchgate.net These biocatalytic approaches, while not yet standard for this specific compound, represent the forefront of sustainable and highly selective chemical manufacturing. researchgate.net

Catalyst-Mediated Stereoselective Synthesis of this compound Remains an Uncharted Area in Asymmetric Catalysis

Despite significant advancements in the field of asymmetric catalysis, the development of specific, catalyst-mediated stereoselective syntheses for this compound is not documented in readily available scientific literature. While general methodologies for the α-chlorination of carboxylic acid derivatives have been established, detailed research findings, including specific catalysts, reaction conditions, and performance data for the synthesis of this particular stereoisomer, are not publicly reported.

The stereoselective synthesis of α-halo carbonyl compounds is a critical area of research in organic chemistry due to the importance of these motifs as versatile chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. The challenge lies in controlling the stereochemistry at the α-carbon during the halogenation step. Researchers have explored various strategies, including the use of chiral auxiliaries and, more directly, catalytic asymmetric methods.

Catalyst-mediated approaches are often preferred for their efficiency and atom economy. These methods typically involve the use of a chiral catalyst, which can be a metal complex or an organocatalyst, to create a chiral environment that directs the approach of the chlorinating agent to one face of the substrate's enolate or enol equivalent. This facial bias results in the preferential formation of one enantiomer or diastereomer over the other.

In the context of α-chlorination, catalysts have been successfully applied to a range of substrates, including:

Aldehydes: Organocatalytic methods, often employing proline derivatives, have been shown to effectively catalyze the enantioselective α-chlorination of aldehydes.

β-Keto Esters: Chiral catalysts, such as Cinchona alkaloids, have been utilized in the asymmetric α-chlorination of β-keto esters, yielding products with high enantiomeric excess.

Acid Halides: Asymmetric chlorination of acid halides has also been achieved using chiral catalysts, providing access to optically active α-chloro esters.

However, the direct, catalyst-mediated stereoselective α-chlorination of a simple alkyl carboxylic acid like 3-methylvaleric acid to yield this compound presents a unique set of challenges. The two adjacent stereocenters require precise control over both enantioselectivity at the C2 position and diastereoselectivity relative to the existing stereocenter at the C3 position.

A comprehensive search of the scientific literature and chemical databases does not yield specific procedures or detailed studies focused on the catalyst-mediated synthesis of this compound. Consequently, there is no available data on catalyst performance, reaction yields, or stereoselectivity for this specific transformation. The absence of such information indicates that this particular synthetic challenge may be an underexplored area within the broader field of asymmetric catalysis.

Future research in this area would likely involve the screening of various chiral catalysts and reaction conditions to identify a system capable of achieving high levels of both diastereo- and enantioselectivity in the α-chlorination of 3-methylvaleric acid or its derivatives. The development of such a method would be a valuable contribution to the synthetic chemist's toolbox for accessing chiral α-chloro carboxylic acids.

Applications of 2s,3s 2 Chloro 3 Methylvaleric Acid As a Chiral Building Block

Utilization of (2S,3S)-2-Chloro-3-methylvaleric Acid in the Construction of Complex Chiral Architectures

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of other useful chiral synthons. Its strategic derivatization allows for the creation of key intermediates that are subsequently used in the construction of larger, more complex chiral structures.

Two prominent examples of its application are the synthesis of chiral alcohols and epoxides:

Chiral Alcohols: Through exhaustive reduction of the carboxylic acid and the chloro group with a powerful reducing agent like lithium aluminum hydride, this compound can be converted into (3S)-3-methylpentanol-1. dtic.mil This chiral alcohol is a valuable building block in its own right, often employed in the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is required.

Chiral Epoxides (Oxiranes): A more nuanced transformation involves a two-step process. First, the carboxylic acid moiety is selectively reduced to a primary alcohol, yielding (2S,3S)-2-chloro-3-methylpentan-1-ol. nih.gov This chlorohydrin intermediate is then treated with a base, which induces an intramolecular Williamson ether synthesis (cyclization) to form (S)-sec-butyl-(R)-oxirane, also known as (2S,3S)-1,2-epoxy-3-methylpentane. nih.gov This reaction proceeds with inversion of configuration at the chlorine-bearing carbon center. Chiral oxiranes are highly sought-after intermediates in organic synthesis due to their reactivity with a wide range of nucleophiles, allowing for the stereospecific introduction of new functional groups.

Derivatization Strategies for this compound in Organic Synthesis

The chemical reactivity of this compound is dominated by its carboxylic acid group, which can undergo a variety of standard transformations to generate new derivatives. These derivatizations are crucial for incorporating the chiral fragment into larger molecules or for tuning its physical properties for specific applications.

Esterification of the carboxylic acid group is a common strategy to create precursors for functional materials, particularly chiral liquid crystals. The introduction of the (2S,3S)-3-methyl-2-chloropentanoyl group into a molecule containing a rigid mesogenic core, such as a biphenyl (B1667301) system, can induce the formation of chiral mesophases (e.g., chiral nematic or smectic phases). These materials are of interest for applications in displays and optical devices. The specific stereochemistry of the chiral acid influences the helical twisting power and other macroscopic properties of the resulting liquid crystal material. Research has explored the synthesis of various biphenyl esters for this purpose.

Table 1: Examples of Biphenyl Esters Derived from (2S,3S)-2-Chloro-3-methylpentanoic Acid for Liquid Crystal Applications

| Compound Name | Molecular Formula | Application |

|---|---|---|

| (2S,3S)-3-methyl-2-chloropentanoic acid 4',4''-hexyloxybiphenyl ester | C25H33ClO3 | Chiral dopant for liquid crystal mixtures |

Beyond esterification, the carboxylic acid group of this compound is amenable to other important transformations.

Amidation: The formation of amides is a fundamental transformation. While specific literature detailing the amidation of this compound is not prominent, the reaction can be achieved using standard synthetic protocols. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine. Alternatively, direct coupling with an amine can be mediated by a wide variety of peptide coupling reagents (e.g., HBTU, DCC). This derivatization allows for the incorporation of the chiral fragment into peptides or other amide-containing structures.

Reduction to Alcohols: As mentioned previously, the carboxylic acid can be reduced to a primary alcohol. Time-controlled reduction using lithium aluminum hydride can selectively reduce the acid to furnish the corresponding 2-chloro-1-alkanol, (2S,3S)-2-chloro-3-methylpentan-1-ol, which is a key intermediate for oxirane synthesis. dtic.mil

Role of this compound in the Total Synthesis of Bioactive Compounds and Natural Products

While comprehensive total syntheses of complex natural products explicitly starting from this compound are not widely documented, its primary role is to serve as a readily available source of key chiral intermediates. The value of this building block lies in its ability to efficiently provide synthons like (3S)-3-methylpentanol-1 and (S)-sec-butyl-(R)-oxirane. dtic.milnih.gov These simpler, enantiomerically pure molecules are then incorporated into the synthetic routes of larger, more complex bioactive compounds.

The chiral fragments derived from this compound are particularly useful for constructing portions of natural products that feature isolated stereocenters or specific alkyl branching patterns. For instance, the sec-butyl group with (S) stereochemistry, originating from the C3 of the parent acid, is a common motif in various natural products, and this building block provides a reliable method for its introduction. Therefore, the contribution of this compound to total synthesis is foundational, providing the essential, stereochemically defined starting materials for more elaborate synthetic endeavors.

Integration of 2s,3s 2 Chloro 3 Methylvaleric Acid Moieties in Advanced Functional Materials

Development of Ferroelectric Liquid Crystalline Materials Incorporating (2S,3S)-2-Chloro-3-methylvaleric Acid Derivatives

The incorporation of this compound derivatives into the molecular structure of liquid crystalline compounds is a key strategy for inducing ferroelectricity. The chirality inherent to this molecule is essential for the formation of the chiral smectic C (SmC*) phase, which is the cornerstone of ferroelectric liquid crystal behavior. Researchers have explored various molecular architectures, including organosiloxanes and side-chain polymers, to optimize the mesomorphic and electro-optical properties of these materials.

A significant area of research has been the synthesis of organosiloxane-based ferroelectric liquid crystals where the (2S,3S)-2-chloro-3-methylvalerate unit acts as a chiral tail. mdpi.comtandfonline.com The introduction of flexible siloxane units into the molecular structure is advantageous as it can lower phase transition temperatures, broaden the operational temperature range of the desirable SmC* phase, and enhance thermal stability without causing side-chain crystallization. mdpi.comtandfonline.com

The synthesis of these materials typically involves a multi-step process. A key reaction is the esterification between this compound and a hydroxyl-containing mesogenic core, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). mdpi.com The resulting chiral mesogen is then attached to a siloxane backbone.

Researchers have synthesized and characterized various disiloxanes and trisiloxanes incorporating biphenyl (B1667301) 4-hydroxybenzoate (B8730719) and phenyl 4-hydroxybiphenylcarboxylate as mesogenic units and the (2S,3S)-2-chloro-3-methylvalerate group as the chiral component. mdpi.com The inclusion of dimethylsiloxyl or trimethylsiloxyl groups linked via flexible hydrocarbon chains has been shown to be beneficial for the formation and stabilization of the SmC* phase, often resulting in materials that exhibit this phase at room temperature and possess high spontaneous polarization (Ps) values. mdpi.comtandfonline.com

| Compound | Mesogenic Unit | Siloxane Unit | Phase Transitions (°C) | Ps (nC/cm²) |

|---|---|---|---|---|

| UBPV-2Si | Biphenyl 4-hydroxybenzoate | Disiloxane | Cr 65 SmC* 135 Iso | 110 |

| UBPV-3Si | Biphenyl 4-hydroxybenzoate | Trisiloxane | Cr 58 SmC* 128 Iso | 125 |

| UPBV-2Si | Phenyl 4-hydroxybiphenylcarboxylate | Disiloxane | Cr 72 SmC* 155 Iso | 130 |

| UPBV-3Si | Phenyl 4-hydroxybiphenylcarboxylate | Trisiloxane | Cr 68 SmC* 149 Iso | 145 |

Note: Data is illustrative based on findings in the field. Cr = Crystalline, SmC = Chiral Smectic C, Iso = Isotropic.*

Another successful approach involves the creation of side-chain liquid crystalline polymers (SCLCPs). In this architecture, the chiral mesogenic units derived from this compound are attached as side chains to a flexible polymer backbone, such as polysiloxane or polyacrylate. tandfonline.comresearchgate.net This design combines the anisotropic properties of liquid crystals with the mechanical characteristics of polymers. researchgate.net

The synthesis of these polymers often begins with the creation of a chiral monomer containing the (2S,3S)-2-chloro-3-methylpentanoate group, a mesogenic core (e.g., biphenyl or triphenyl units), and a polymerizable group (like an acrylate). tandfonline.com Subsequent polymerization yields the final SCLCP.

Studies on a series of such polymers (P1-P4) with varying numbers of phenyl rings in the mesogenic core have demonstrated a clear structure-property relationship. tandfonline.com For instance, monomer M1 and its corresponding polymer P1, both with a two-ring mesogenic core, exclusively showed a chiral smectic C (SmC) phase. Monomers M2 and M3, with more complex cores, exhibited both SmC and cholesteric phases, while their polymers P2 and P3 displayed SmC* and smectic A (SmA) phases. tandfonline.com This indicates that polymerization can lead to the formation of more ordered smectic phases. tandfonline.com

| Compound | Number of Phenyl Rings | Phase Transitions of Monomer (°C) | Phase Transitions of Polymer (°C) |

|---|---|---|---|

| M1/P1 | 2 | Cr 85 SmC* 120 Iso | G 45 SmC* 135 Iso |

| M2/P2 | 3 | Cr 105 SmC* 140 N* 155 Iso | G 60 SmC* 160 SmA 170 Iso |

| M3/P3 | 3 | Cr 110 SmC* 150 N* 165 Iso | G 68 SmC* 175 SmA 185 Iso |

| M4/P4 | 3 | Cr 125 N* 180 Iso | G 75 SmA 200 Iso |

Note: Data is illustrative based on findings in the field. Cr = Crystalline, G = Glassy, SmC = Chiral Smectic C, SmA = Smectic A, N* = Chiral Nematic (Cholesteric), Iso = Isotropic.*

Research has shown that increasing the rigidity of the mesogenic core, for example by increasing the number of phenyl rings from two to three, leads to higher phase transition temperatures (melting and clearing points) and broader mesophase ranges. mdpi.comtandfonline.com The arrangement of the phenyl rings within the mesogenic unit also significantly impacts the formation and stability of liquid crystal phases. mdpi.com

The presence of the siloxane component in organosiloxane FLCs helps to stabilize smectic phases and broaden the temperature range of the SmC* phase. mdpi.com In side-chain polymers, the polymerization process itself tends to promote more ordered phases; for example, a monomer exhibiting a cholesteric phase may form a polymer that shows a more ordered smectic A phase instead. tandfonline.com The lateral chlorine atom in the chiral unit contributes to the molecule's dipole moment and can influence intermolecular interactions, which in turn affects mesophase stability. mdpi.com

Investigations into Helix Twist Inversion Phenomena in Smectic C Phases of this compound Derivatives*

A particularly fascinating phenomenon observed in some FLCs derived from this compound is the temperature-dependent inversion of the helical twist sense in the SmC* phase. tandfonline.com In a typical SmC* phase, the molecular director spirals along a helical axis perpendicular to the smectic layers, creating a structure with a specific pitch and handedness (left or right). researchgate.net

In some derivatives of (2S,3S)-2-halogeno-3-methylpentanoic acid, researchers have observed that the helical structure can unwind and then rewind with the opposite handedness as the temperature is changed within the SmC* phase. tandfonline.com This helix twist inversion is a complex phenomenon influenced by subtle changes in intermolecular interactions with temperature.

Dielectric dispersion measurements on these materials have revealed a pronounced anomaly in the Goldstone mode relaxation frequency and strength near the helix inversion temperature. tandfonline.com The Goldstone mode is characteristic of the helical structure of the SmC* phase, and its behavior provides insight into the dynamics of the helix at the inversion point. This inversion phenomenon is not only of fundamental scientific interest but also suggests potential applications in temperature-sensitive optical devices. tandfonline.comresearchgate.net

Analytical and Spectroscopic Methodologies for 2s,3s 2 Chloro 3 Methylvaleric Acid Characterization

Determination of Enantiomeric and Diastereomeric Purity of (2S,3S)-2-Chloro-3-methylvaleric Acid

The synthesis of a single, desired stereoisomer like this compound necessitates rigorous analytical methods to confirm its purity and quantify the presence of other stereoisomers. This is crucial as different enantiomers and diastereomers of a molecule can exhibit significantly different biological activities.

Application of Chiral Gas Chromatography for Stereoisomer Separation

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of stereoisomers of volatile compounds. chromatographyonline.comgcms.cz The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of this compound, a direct GC analysis can be challenging due to the high polarity of the carboxylic acid group. Therefore, derivatization is often a necessary step to increase the volatility and improve the chromatographic behavior of the analyte. Common derivatization strategies for carboxylic acids include conversion to their corresponding esters (e.g., methyl or ethyl esters) or amides.

The choice of the chiral stationary phase is critical for achieving successful separation. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including carboxylic acid derivatives. chromatographyonline.comchromatographyonline.com For instance, a capillary column coated with a permethylated β-cyclodextrin stationary phase could be employed.

A plausible analytical approach would involve the following steps:

Derivatization: The this compound sample would be esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester.

GC analysis: The resulting methyl ester mixture would be injected into a gas chromatograph equipped with a chiral capillary column.

Separation and Detection: The different stereoisomers of methyl 2-chloro-3-methylvalerate would be separated based on their differential interactions with the chiral stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

The resulting chromatogram would ideally show distinct peaks for each stereoisomer, allowing for the calculation of the enantiomeric excess (ee) and diastereomeric excess (de) of the (2S,3S) isomer.

Table 1: Illustrative Chiral GC Parameters for the Analysis of 2-Chloro-3-methylvaleric Acid Methyl Ester

| Parameter | Value |

| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

Note: These parameters are illustrative and would require optimization for the specific application.

Advanced Spectroscopic Characterization of this compound and its Synthetic Intermediates (NMR, IR)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule, respectively.

This compound is commonly synthesized from the readily available chiral precursor, L-isoleucine. The synthetic process involves the diazotization of L-isoleucine in the presence of a chloride source, leading to the substitution of the amino group with a chlorine atom with retention of configuration at the C3 center. Therefore, the spectroscopic characterization of both the starting material (L-isoleucine) and the final product is essential to confirm the success of the synthesis and the integrity of the stereocenters.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the different protons in the molecule. The proton on the carbon bearing the chlorine atom (C2) would appear as a doublet, coupled to the proton on the adjacent carbon (C3). The chemical shift of this proton would be downfield due to the deshielding effect of the chlorine atom. The protons of the methyl and ethyl groups would also show distinct splitting patterns and chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would resonate at a characteristic downfield chemical shift. The carbonyl carbon of the carboxylic acid group would appear at the lowest field, typically in the range of 170-180 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | ~11-12 | ~175 |

| CH-Cl | ~4.2-4.4 (d) | ~55-60 |

| CH-CH₃ | ~2.0-2.3 (m) | ~35-40 |

| CH₂-CH₃ | ~1.4-1.6 (m) | ~25-30 |

| CH-CH₃ | ~1.0-1.2 (d) | ~15-20 |

| CH₂-CH₃ | ~0.9-1.0 (t) | ~10-15 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid functional group. A broad O-H stretching band would be observed in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption would appear around 1700-1725 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Spectroscopic Characterization of Synthetic Intermediates:

The primary synthetic intermediate in the preparation of this compound from L-isoleucine is the diazonium salt of L-isoleucine, which is highly unstable and is typically generated in situ. The starting material, L-isoleucine, has well-documented NMR and IR spectra that can be used as a reference. The disappearance of the signals corresponding to the amino group (e.g., broad N-H stretches in the IR spectrum and the signal for the α-proton adjacent to the amino group in the ¹H NMR spectrum) and the appearance of new signals corresponding to the chloro-substituted product would confirm the conversion.

By combining the data from chiral GC, NMR, and IR spectroscopy, a comprehensive characterization of this compound can be achieved, ensuring its stereochemical purity and confirming its molecular structure.

Theoretical and Computational Studies on 2s,3s 2 Chloro 3 Methylvaleric Acid

Conformational Analysis and Stereoelectronic Effects in (2S,3S)-2-Chloro-3-methylvaleric Acid

The three-dimensional structure and stability of this compound are determined by the rotational barriers around its single bonds and the interplay of various stereoelectronic effects. A detailed conformational analysis would primarily focus on the rotation around the C2-C3 and C1-C2 bonds.

Rotation around the C2-C3 bond would lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by both steric hindrance and stereoelectronic interactions. The staggered conformations, which minimize steric repulsion between substituents on adjacent carbons, are expected to be the most stable. Of the staggered conformers, gauche and anti arrangements of the chlorine atom and the ethyl group would be of particular interest. The gauche effect, an atypical situation where a gauche conformation is more stable than the anti conformation, is observed in molecules with electronegative substituents. This effect is often attributed to hyperconjugation, a stabilizing interaction involving the donation of electron density from a C-H σ bonding orbital to a C-X (where X is an electronegative atom) σ* antibonding orbital. In the case of this compound, a gauche interaction between the C-Cl bond and the C-C bond of the ethyl group might be stabilized by such σ → σ* interactions.

The orientation of the carboxylic acid group is another crucial conformational feature. The two primary conformations are syn, where the O=C-O-H dihedral angle is approximately 0°, and anti, where it is around 180°. For most simple carboxylic acids, the syn conformation is significantly more stable due to favorable intramolecular interactions. Quantum mechanical calculations on acetic acid, for instance, have shown the syn conformer to be more stable by 5-7 kcal/mol in the gas phase. This preference is expected to hold for this compound.

A hypothetical energy profile for the rotation around the C2-C3 bond could be calculated using quantum chemical methods, such as Density Functional Theory (DFT). The results would likely resemble the data presented in the following table:

| Dihedral Angle (H-C2-C3-H) | Conformer | Relative Energy (kcal/mol) | Key Interactions |

| 60° | Gauche | 0.0 | Potential stabilization from hyperconjugation (σC-H → σ*C-Cl) |

| 180° | Anti | 0.5 - 1.5 | Minimized steric hindrance, but potentially less electronic stabilization |

| 0°, 120°, 240° | Eclipsed | 3.0 - 5.0 | High steric and torsional strain |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on known principles of conformational analysis.

Molecular Modeling and Dynamics Simulations of this compound Derivatives in Condensed Phases

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in solution, providing insights into solvation, conformational dynamics, and intermolecular interactions.

An MD simulation of this compound in a condensed phase, such as water or an organic solvent, would begin with the parameterization of the molecule using a suitable force field, such as the General Amber Force Field (GAFF). The system would then be solvated in a box of explicit solvent molecules and subjected to a period of equilibration, followed by a production run where data is collected.

These simulations can reveal how the solvent affects the conformational preferences of the molecule. For example, polar solvents might stabilize conformers with larger dipole moments. The relative stability of the syn and anti conformations of the carboxylic acid group is known to be solvent-dependent, with the energy difference decreasing in polar solvents. MD simulations can quantify this by calculating the potential of mean force (PMF) for the rotation of the O=C-O-H dihedral angle.

Furthermore, MD simulations can characterize the solvation structure around the molecule. By calculating radial distribution functions (RDFs) between atoms of the solute and solvent molecules, one can identify specific interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. For halogenated compounds, the possibility of halogen bonding—a non-covalent interaction between the electrophilic region of the halogen atom (the σ-hole) and a nucleophile—can also be investigated, although it is generally weaker for chlorine compared to bromine and iodine.

A summary of the expected outcomes from an MD simulation is presented below:

| Simulation Parameter | Information Gained | Expected Outcome for this compound |

| Potential of Mean Force (PMF) of C2-C3 rotation | Relative free energies of conformers in solution | The relative stability of gauche and anti conformers may be altered by the solvent environment. |

| Radial Distribution Function (RDF) of carboxyl O and solvent H | Hydrogen bonding characteristics | Strong hydrogen bonding between the carboxylic acid group and protic solvents like water. |

| Solvent Accessible Surface Area (SASA) | Exposure of different parts of the molecule to the solvent | The hydrophobic alkyl chain will have a smaller SASA in aqueous solution compared to the polar carboxylic acid group. |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on known principles of molecular dynamics simulations.

Quantum Chemical Investigations of Reaction Mechanisms Involving this compound

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, several reaction types could be investigated, including nucleophilic substitution (SN2) and elimination (E2) reactions at the C2 position.

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry. A quantum chemical study would involve locating the transition state for this process and calculating the activation energy barrier. The calculations would likely be performed using a method like DFT with a suitable basis set. The nature of the transition state would be confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.

For an E2 elimination reaction, a base removes a proton from the C3 atom, leading to the formation of a double bond between C2 and C3 and the departure of the chloride ion. The stereochemical outcome of this reaction is dictated by the requirement for an anti-periplanar arrangement of the proton and the leaving group in the transition state. Quantum chemical calculations can be used to determine the preferred diastereomeric transition state and thus predict the stereochemistry of the resulting alkene.

The following table summarizes the kind of data that would be obtained from a quantum chemical study of a hypothetical SN2 reaction with a hydroxide (B78521) nucleophile:

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ | 20 - 30 | The activation energy barrier for the reaction. |

| ΔErxn | -10 to -20 | The overall reaction energy (exothermic). |

| νimaginary | -300 to -500 cm-1 | The imaginary frequency of the transition state, confirming it as a true saddle point. |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for SN2 reactions of chloroalkanes.

These computational approaches provide a powerful framework for understanding the structure, dynamics, and reactivity of this compound at a molecular level, offering insights that are complementary to experimental studies.

Emerging Research Frontiers and Future Prospects for 2s,3s 2 Chloro 3 Methylvaleric Acid

Development of More Sustainable and Environmentally Benign Synthetic Routes for (2S,3S)-2-Chloro-3-methylvaleric Acid

The synthesis of enantiomerically pure compounds like this compound is critical for the pharmaceutical and materials science industries. Traditionally, chiral chloroalkanoic acids have been prepared from naturally occurring α-amino acids via diazotization. This method involves treating the corresponding amino acid, in this case, L-isoleucine, with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. While effective in establishing the desired stereochemistry, this conventional route presents several environmental and safety challenges. The use of corrosive mineral acids and the in-situ generation of nitrous acid raise concerns about hazardous waste and operational safety. nih.gov

In line with the principles of green chemistry, current research is focused on developing more sustainable and eco-friendly alternatives. academie-sciences.fr A highly promising frontier is the application of biocatalysis. mdpi.com This approach utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity under mild, aqueous conditions. nih.gov Potential biocatalytic routes to this compound could involve:

Enzymatic Hydrolysis: The kinetic resolution of a racemic mixture of 2-chloro-3-methylvaleric acid esters using stereoselective lipases or esterases.

Biocatalytic Chlorination: The direct, stereoselective chlorination of a suitable precursor using chlorinating enzymes (halogenases), which would be a more atom-economical approach.

Ketoreductase (KRED) Systems: Asymmetric reduction of a keto-acid precursor, followed by chemical conversion of the resulting hydroxy acid to the chloro derivative. mdpi.com

These biocatalytic processes offer significant advantages, including reduced use of hazardous reagents, lower energy consumption, and the generation of biodegradable waste streams. mdpi.com Furthermore, advancements in protein engineering and continuous-flow reactor technology are poised to make these enzymatic methods more efficient and scalable for industrial application.

| Parameter | Traditional Chemical Route (Diazotization) | Potential Biocatalytic Route | Advantages of Biocatalytic Route |

|---|---|---|---|

| Starting Material | L-Isoleucine | Racemic Ester or Keto-Acid Precursor | Avoids use of natural amino acid pool; potentially cheaper precursors. |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid | Enzymes (e.g., Lipase (B570770), Halogenase, KRED), Water, Buffer | Non-toxic, biodegradable reagents. mdpi.com |

| Reaction Conditions | Low temperatures (e.g., 0°C), strong acid | Ambient temperature and pressure, neutral pH | Lower energy consumption, enhanced safety. nih.gov |

| Byproducts/Waste | Corrosive acid waste, nitrogen oxides | Aqueous buffer, denatured enzyme (biodegradable) | Significantly reduced environmental impact. |

| Selectivity | High (dependent on precursor purity) | Excellent enantioselectivity and regioselectivity | Reduces need for complex purification steps. nih.gov |

Expanding the Synthetic Utility of this compound in Novel Asymmetric Transformations

This compound is a valuable chiral building block, serving as a versatile precursor in the asymmetric synthesis of more complex molecules, particularly non-proteinogenic amino acids and pharmaceutical intermediates. researchgate.net The specific stereochemistry at both the C2 (S) and C3 (S) positions, combined with the reactive C-Cl bond, makes it a powerful tool for introducing chirality and specific side-chain architecture into target molecules. researchgate.net

The primary synthetic utility of this compound lies in its role as a synthon for β-branched α-amino acids like (2S,3S)-isoleucine derivatives. ox.ac.uk The chlorine atom at the α-position is a competent leaving group that can be displaced by various nucleophiles. Nucleophilic substitution with an amino source (e.g., ammonia, azide (B81097) followed by reduction) is a key transformation. The stereochemical outcome of these substitutions is crucial and can be controlled to either retain or invert the configuration at the C2 center, allowing access to different diastereomers.

Modern synthetic methods are focused on catalytic asymmetric transformations to enhance efficiency and selectivity. For instance, phase-transfer catalysis and transition-metal-catalyzed cross-coupling reactions are being explored to form new carbon-carbon or carbon-heteroatom bonds at the α-position of chiral haloacids. researchgate.net These advanced methods allow for the construction of complex amino acid derivatives that are otherwise difficult to access. For example, the reaction of the chloro-acid derivative with organometallic reagents or other carbon nucleophiles can lead to novel amino acids with unique side chains, which are of great interest in peptide science and drug discovery.

| Transformation Type | Reagents/Catalysts | Product Class | Significance/Application |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Sodium Azide (NaN3) followed by H2/Pd-C | β-Branched α-Amino Acids | Synthesis of peptide components, pharmaceutical intermediates. ox.ac.uk |

| Asymmetric Alkylation | Organocuprates, Grignard reagents | α-Alkylated Carboxylic Acids | Creation of quaternary chiral centers. |

| Esterification/Amidation | Alcohols, Amines, Coupling Reagents | Chiral Esters and Amides | Pro-drugs, peptide synthesis, derivatization for materials science. |

| Ring-Forming Reactions | Bifunctional Nucleophiles | Chiral Heterocycles (e.g., aziridines, lactones) | Core structures in bioactive molecules. nih.gov |

Exploration of this compound in Advanced Multifunctional Materials and Devices

The unique chiral structure of this compound makes it a promising candidate for applications beyond traditional organic synthesis, particularly in the realm of materials science. Chemical suppliers categorize the compound as a building block for functional materials and, specifically, liquid crystals. chemicalbook.com

In the field of liquid crystals (LCs), chirality is a key property. When a chiral molecule, known as a chiral dopant, is added to a nematic liquid crystal host, it induces a helical twist in the molecular arrangement, leading to the formation of a cholesteric or chiral nematic phase. dakenchem.comrsc.org These phases are the basis for many modern technologies, including:

Liquid Crystal Displays (LCDs): The helical structure allows for fast switching between light-transmitting and light-blocking states.

Smart Glass: Electrically switchable privacy glass that can change from transparent to opaque.

Optical Sensors: Materials that change color in response to temperature, pressure, or the presence of specific chemicals.

The effectiveness of a chiral dopant is measured by its helical twisting power (HTP), which is directly related to its molecular structure. tandfonline.com The defined stereocenters and specific conformation of this compound could impart a strong twisting power, making it a potentially efficient dopant for tuning the optical properties of LC mixtures. mdpi.com

Furthermore, the carboxylic acid functionality allows the molecule to be chemically incorporated into larger structures like polymers or metal-organic frameworks (MOFs). This could lead to the development of advanced multifunctional materials where the chirality of the acid is translated into macroscopic properties. For example, chiral polymers could be used in enantioselective separation membranes, while chiral MOFs could serve as catalysts for asymmetric reactions.

| Material/Device | Role of this compound | Key Property/Function | Potential Application Area |

|---|---|---|---|

| Chiral Nematic Liquid Crystals | Chiral Dopant | Induces helical twisting of LC molecules. dakenchem.com | LCDs, smart windows, reflective displays. google.com |

| Chiral Polymers | Chiral Monomer (after derivatization) | Creates polymers with helical conformations. | Enantioselective chromatography, chiral sensors. |

| Chiral Metal-Organic Frameworks (MOFs) | Chiral Ligand/Linker | Forms porous materials with chiral channels. nih.gov | Asymmetric catalysis, enantiomer separation. |

| Ferroelectric Materials | Component in chiral material synthesis | Exhibits spontaneous electric polarization. | Data storage, actuators, non-linear optics. |

Q & A

Q. What are the optimal synthetic routes for (2S,3S)-2-Chloro-3-methylvaleric Acid in academic research?

Methodological Answer:

- Multi-step enantioselective synthesis is commonly employed, starting with chiral precursors like (2S,3S)-configured hydroxy acids. For example, chlorination of (2S,3S)-3-methylvaleric acid derivatives using thionyl chloride (SOCl₂) under controlled anhydrous conditions can yield the target compound.

- Catalyst selection : Asymmetric catalysis (e.g., chiral palladium complexes) ensures stereochemical fidelity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

- Monitoring : Use TLC or HPLC to track reaction progress and confirm intermediate purity.

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.

- NMR spectroscopy : Compare coupling constants (e.g., ) with known diastereomers.

- Circular Dichroism (CD) : Correlate spectral data with computational predictions (e.g., TD-DFT) for chiral centers .

- Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze via NMR .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use solvents with polarity gradients (e.g., hexane/ethyl acetate) to isolate enantiopure crystals.

- Chiral HPLC : Employ columns like Chiralpak® IG with hexane/isopropanol mobile phases for baseline separation .

- Acid-base extraction : Leverage the compound’s carboxylic acid group for pH-dependent partitioning .

Q. How should researchers characterize the stability of this compound under varying conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS.

- Storage recommendations : Store at -20°C in anhydrous conditions to prevent hydrolysis, as seen in analogous hydroxy acids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize transition states to identify favorable pathways (e.g., S2 vs. S1).

- Molecular dynamics : Simulate solvent effects on reaction kinetics. Validate predictions with experimental kinetic data .

Q. What strategies resolve enantiomeric impurities during synthesis of this compound?

Methodological Answer:

Q. How can researchers analyze trace by-products in this compound synthesis?

Methodological Answer:

- High-resolution MS (HRMS) : Detect impurities at ppm levels.

- 2D NMR (COSY, HSQC) : Assign structures to unknown peaks. Cross-reference with databases like HMDB .

Q. What in vivo metabolic pathways involve this compound, and how are they studied?

Methodological Answer:

- Isotopic labeling : Synthesize -labeled analogs and track metabolites via LC-MS/MS.

- Enzyme inhibition assays : Test interactions with carboxylases or esterases using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.